molecular formula C16H23NO4S B2951072 N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-4-(propan-2-yloxy)benzamide CAS No. 874787-80-1

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-4-(propan-2-yloxy)benzamide

カタログ番号 B2951072
CAS番号: 874787-80-1
分子量: 325.42
InChIキー: RNCZYZPTHARUAT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-4-(propan-2-yloxy)benzamide, also known as ML239, is a small molecule that has gained significant attention in the scientific community due to its potential in treating various diseases.

作用機序

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-4-(propan-2-yloxy)benzamide works by targeting specific enzymes and proteins in the body. In cancer research, this compound targets LSD1, an enzyme that is involved in the development of cancer cells. By inhibiting LSD1, this compound can prevent the growth and proliferation of cancer cells. In Alzheimer's disease research, this compound targets amyloid-beta, a protein that is associated with the development of Alzheimer's disease. By reducing the levels of amyloid-beta, this compound can prevent the development of Alzheimer's disease. In Parkinson's disease research, this compound targets dopaminergic neurons, which are responsible for producing dopamine. By protecting dopaminergic neurons from degeneration, this compound can prevent the development of Parkinson's disease.
Biochemical and Physiological Effects
This compound has various biochemical and physiological effects on the body. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells. In Alzheimer's disease research, this compound has been shown to reduce the levels of amyloid-beta, a protein that is associated with the development of Alzheimer's disease. In Parkinson's disease research, this compound has been shown to protect dopaminergic neurons from degeneration.

実験室実験の利点と制限

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-4-(propan-2-yloxy)benzamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it an ideal candidate for drug development. This compound has also been shown to have low toxicity, which is important for drug development. However, this compound has some limitations for lab experiments. It is a relatively new compound, and there is limited information available on its pharmacokinetics and pharmacodynamics.

将来の方向性

There are several future directions for N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-4-(propan-2-yloxy)benzamide research. In cancer research, this compound could be further developed as a potential cancer therapy. In Alzheimer's disease research, this compound could be further developed as a potential treatment for Alzheimer's disease. In Parkinson's disease research, this compound could be further developed as a potential treatment for Parkinson's disease. Additionally, further research is needed to fully understand the pharmacokinetics and pharmacodynamics of this compound.

合成法

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-4-(propan-2-yloxy)benzamide can be synthesized using a multi-step process involving the reaction of various chemicals. The synthesis starts with the reaction of 4-iodoanisole with 2-chloroethanol to form 4-(2-hydroxyethyl)anisole. This intermediate is then reacted with N-ethyl-3-mercapto-1,2,4-triazole-5-carboxamide to form N-ethyl-4-(2-hydroxyethyl)anisole-3-thiol. The final step involves the reaction of N-ethyl-4-(2-hydroxyethyl)anisole-3-thiol with 4-(propan-2-yloxy)benzoyl chloride to form this compound.

科学的研究の応用

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-4-(propan-2-yloxy)benzamide has shown potential in treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting the enzyme lysine-specific demethylase 1 (LSD1). In Alzheimer's disease research, this compound has been shown to reduce the levels of amyloid-beta, a protein that is associated with the development of Alzheimer's disease. In Parkinson's disease research, this compound has been shown to protect dopaminergic neurons from degeneration.

特性

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-ethyl-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4S/c1-4-17(14-9-10-22(19,20)11-14)16(18)13-5-7-15(8-6-13)21-12(2)3/h5-8,12,14H,4,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNCZYZPTHARUAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCS(=O)(=O)C1)C(=O)C2=CC=C(C=C2)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。